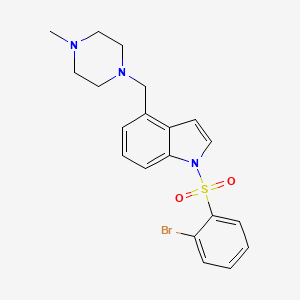

5HT6-ligand-1

概要

説明

5HT6-ligand-1 is a compound that interacts with the serotonin 5-hydroxytryptamine receptor 6 (5-HT6 receptor). The 5-HT6 receptor is a subtype of serotonin receptor that is predominantly expressed in the central nervous system. It plays a significant role in modulating neurotransmission, particularly in areas related to cognition, mood, and memory . Compounds targeting the 5-HT6 receptor, such as this compound, have garnered interest for their potential therapeutic applications in treating cognitive dysfunctions and neurodegenerative diseases like Alzheimer’s disease .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5HT6-ligand-1 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrazol-5-amines and acetoacetic esters as starting materials. These compounds undergo a series of reactions, including condensation, cyclization, and sulfonylation, to form the desired ligand . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .

化学反応の分析

Types of Reactions

5HT6-ligand-1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The ligand can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

科学的研究の応用

Cognitive Enhancement

The 5-HT6 receptor is recognized for its involvement in cognitive processes, particularly in learning and memory. Several studies have demonstrated that both agonists and antagonists of the 5-HT6 receptor can improve cognitive function in animal models. For instance, compounds like ST1936 have shown promising results by enhancing glutamatergic transmission, which is crucial for cognitive functions .

Case Studies:

- Animal Models: Research has consistently indicated that 5-HT6 receptor antagonists enhance memory retention and formation across various behavioral tasks in rodents. These findings suggest that modulation of the 5-HT6 receptor may serve as a viable strategy for treating cognitive deficits associated with aging and neurodegenerative diseases .

- Clinical Implications: Despite preclinical successes, translating these findings to human patients has proven challenging. Efforts to develop dual-action drugs targeting both the 5-HT6 receptor and related kinases (e.g., MARK4) are underway, aiming to address both symptoms and underlying causes of cognitive decline in conditions like Alzheimer's disease .

Alzheimer's Disease

The therapeutic potential of 5HT6-ligand-1 extends significantly into the realm of Alzheimer's disease (AD). The 5-HT6 receptor is implicated in various neurochemical pathways associated with AD pathology. Research indicates that selective antagonism of this receptor can reverse cognitive deficits observed in AD models .

Pharmacological Insights:

- Mechanisms of Action: The activation or blockade of the 5-HT6 receptor influences neurotransmitter systems, including cholinergic and glutamatergic pathways, which are vital for memory and learning processes. For instance, studies have shown that specific antagonists can ameliorate deficits in recognition memory and working memory tasks .

- Development of Radioligands: Recent advancements include the development of radiolabeled ligands for imaging 5-HT6 receptors in vivo, aiding in understanding their distribution and density in human brains compared to animal models .

Pharmacological Properties

The pharmacological profile of this compound reveals a complex interaction with multiple neurotransmitter systems. This compound not only binds to the 5-HT6 receptor but also exhibits activity on other serotonin receptors and dopaminergic systems.

Future Perspectives

The ongoing research into this compound emphasizes the need for innovative approaches to enhance its efficacy and safety profile. The exploration of multi-targeted therapies that combine actions on the 5-HT6 receptor with other relevant pathways holds promise for developing more effective treatments for cognitive disorders.

Challenges Ahead:

- Translational Gaps: Bridging the gap between preclinical success and clinical efficacy remains a significant hurdle.

- Understanding Mechanisms: Further elucidation of the mechanisms underlying the agonist/antagonist paradox observed with 5-HT6 ligands is necessary to optimize therapeutic strategies .

作用機序

5HT6-ligand-1 exerts its effects by binding to the 5-HT6 receptor, a G protein-coupled receptor that mediates excitatory neurotransmission. Upon binding, the ligand activates the receptor, leading to the activation of downstream signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA). This activation modulates the release of neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA), which are crucial for cognitive functions .

類似化合物との比較

Similar Compounds

N-Arylsulfonylindoles: These compounds share a similar pharmacophore model and exhibit antagonist activity at the 5-HT6 receptor.

Hydantoin-1,3,5-Triazine Derivatives: These compounds are also investigated for their potential as 5-HT6 receptor ligands.

Uniqueness

5HT6-ligand-1 is unique due to its specific binding affinity and functional selectivity for the 5-HT6 receptor. It has shown promising results in preclinical studies for its procognitive effects and potential therapeutic applications in treating Alzheimer’s disease .

生物活性

5HT6-ligand-1 is a compound that interacts with the serotonin 5-HT6 receptor, a member of the G-protein-coupled receptor family primarily expressed in the brain. This receptor has been implicated in various neurophysiological processes, including cognition, mood regulation, and neurodevelopment. Understanding the biological activity of this compound is crucial for its potential therapeutic applications, particularly in treating cognitive disorders such as Alzheimer's disease and schizophrenia.

The 5-HT6 receptor is known to modulate several neurotransmitter systems, including serotonergic, cholinergic, glutamatergic, and GABAergic pathways. Activation of this receptor typically leads to increased cAMP production via the Gs protein pathway. Antagonists of the 5-HT6 receptor, including this compound, can inhibit this pathway, potentially enhancing cognitive function by altering neurotransmitter release and synaptic plasticity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant affinity for the human 5-HT6 receptor. For instance, radioligand binding assays showed that this ligand can effectively compete with known agonists at the receptor site. The following table summarizes key findings from various studies regarding the binding affinity and functional activity of this compound and related compounds:

| Compound | Binding Affinity (Ki) | Functional Activity | Notes |

|---|---|---|---|

| This compound | 9 nM | Antagonistic | High selectivity for 5-HT6 over off-targets |

| E-6801 | 120 nM | Partial Agonist | Exhibits partial antagonism in absence of forskolin |

| E-6837 | 23 nM | Partial Agonist | Reduced activity in presence of forskolin |

In Vivo Studies

In vivo studies have shown that antagonists like this compound can improve cognitive performance in rodent models. For example, administration of this ligand has been associated with enhanced memory retention and learning capabilities in behavioral tests designed to assess cognitive function. Notably, these effects are often linked to increased levels of glutamate and other neurotransmitters critical for synaptic plasticity.

Case Studies

Several clinical and preclinical studies have explored the implications of targeting the 5-HT6 receptor:

- Alzheimer's Disease : A study involving patients with Alzheimer's disease indicated that lower densities of the 5-HT6 receptor correlated with cognitive decline as measured by the Mini-Mental State Examination (MMSE). This suggests that enhancing 5-HT6 activity could mitigate non-cognitive symptoms associated with dementia .

- Cognitive Enhancement : In a preclinical model assessing procognitive effects, ligands targeting the 5-HT6 receptor demonstrated significant improvements in tasks requiring memory and learning. These findings support the potential use of selective antagonists like this compound for treating cognitive impairments .

- Neuroprotective Effects : Research has indicated that certain 5-HT6 antagonists exhibit neuroprotective properties against cytotoxic agents such as doxorubicin in glioma cell lines. This suggests a dual role for these compounds in both enhancing cognition and providing neuroprotection .

特性

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-[(4-methylpiperazin-1-yl)methyl]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O2S/c1-22-11-13-23(14-12-22)15-16-5-4-7-19-17(16)9-10-24(19)27(25,26)20-8-3-2-6-18(20)21/h2-10H,11-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKMPGSBLMAGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C3C=CN(C3=CC=C2)S(=O)(=O)C4=CC=CC=C4Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。